(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

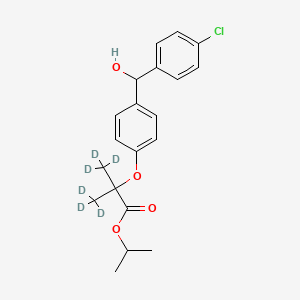

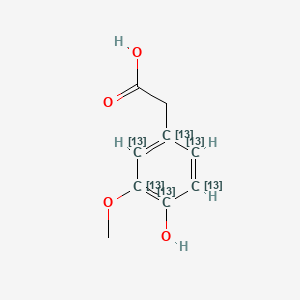

(+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole is a biochemical compound with the molecular formula C10H12D3N3OS and a molecular weight of 228.33 . It is used in proteomics research and is an intermediate used in the synthesis of labeled ®-Pramipexole .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12D3N3OS . The presence of deuterium (D3) indicates that it is a stable isotope-labelled compound .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it is known to be an intermediate in the synthesis of labeled ®-Pramipexole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H12D3N3OS) and molecular weight (228.33) .科学的研究の応用

Synthetic Approaches and Biological Importance

Synthetic Procedures for 2-Guanidinobenzazoles :Benzazoles and their derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. 2-Guanidinobenzazoles (2GBZs), in particular, have shown potential therapeutic benefits due to their cytotoxic properties and ability to inhibit cell proliferation via angiogenesis and apoptosis. This review discusses synthetic methods for 2GBZs, highlighting their application in developing new pharmacophores (M. Rosales-Hernández et al., 2022).

Benzothiazoles as Potential Chemotherapeutics :The review on the therapeutic potential of benzothiazoles underscores their versatility as fused heterocyclic scaffolds with applications across various pharmaceutical domains. Benzothiazole derivatives possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, among others. Their structural simplicity and synthetic accessibility offer a promising avenue for the development of new chemotherapeutic agents (A. Kamal et al., 2015).

作用機序

Target of Action

Benzothiazole derivatives, such as (+)-2-Amino-6-propionamido-d3-tetrahydrobenzothiazole, have been shown to interact with a variety of molecular targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in various biological activities and medicinal applications.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, benzothiazole derivatives can inhibit the activity of the aforementioned enzymes, thereby disrupting the normal functioning of the cell . The exact mode of action of this compound is still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting DNA gyrase, it can interfere with DNA replication. By inhibiting enzymes like MurB, it can disrupt the synthesis of bacterial cell walls . The downstream effects of these disruptions can lead to the death of bacterial cells, making benzothiazole derivatives potent antibacterial agents.

Pharmacokinetics

The pharmacokinetics of this compound, like other benzothiazole derivatives, would involve absorption, distribution, metabolism, and excretion (ADME). These processes determine the bioavailability of the compound, its concentration in the body over time, and its ultimate elimination . .

Result of Action

The result of the compound’s action is primarily the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This makes this compound a potential candidate for the development of new antibacterial drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s effect can be influenced by the genetic makeup of the individual, their overall health status, and other individual-specific factors .

特性

IUPAC Name |

N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3,3,3-trideuteriopropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPFOYOFGUBZRY-IVAVZGRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)

![3-[o-(p-Chlorophenylthio)phenyl]pyruvic acid](/img/structure/B564697.png)